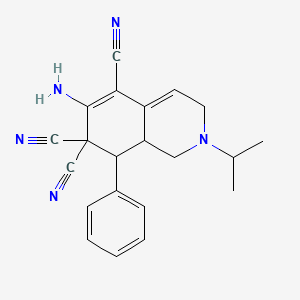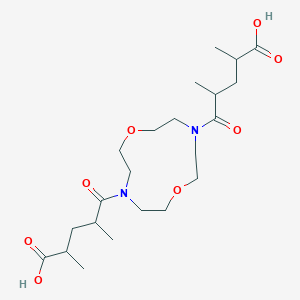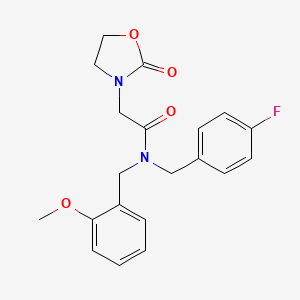
6-amino-2-isopropyl-8-phenyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-isopropyl-8-phenyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is a useful research compound. Its molecular formula is C21H21N5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.17969569 g/mol and the complexity rating of the compound is 768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including compounds similar to 6-amino-2-isopropyl-8-phenyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile, have demonstrated significant biological potentials across various pharmacotherapeutic applications. Research has highlighted their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more, biological potentials. These findings suggest a wide range of applications for these compounds in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives, which share a structural similarity with the compound , have been recognized for their therapeutic applications, particularly in cancer and central nervous system (CNS) disorders. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas underscores the milestone in anticancer drug discovery. These findings underscore the potential of THIQ derivatives in treating various infectious diseases, including malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc., suggesting a broad scope for therapeutic development (Singh & Shah, 2017).
Radical Cyclizations in Synthesis
The role of radical cyclizations, particularly involving tetrahydroisoquinoline derivatives, in synthesizing physiologically active compounds highlights another significant application of such compounds. These processes have been instrumental in constructing carbo- and heterocyclic compounds, including natural products, suggesting their utility in synthesizing therapeutic materials with important physiological activities (Ishibashi & Tamura, 2004).
Enzymatic Degradation of Pollutants
Research into the enzymatic degradation of various organic pollutants has highlighted the potential application of isoquinoline derivatives in environmental science. Specifically, the use of enzymes in the presence of certain redox mediators, which could include isoquinoline derivatives, has been shown to enhance the degradation efficiency of recalcitrant compounds in wastewater, suggesting an innovative approach to remediation technologies (Husain & Husain, 2007).
Propriétés
IUPAC Name |
6-amino-8-phenyl-2-propan-2-yl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14(2)26-9-8-16-17(10-22)20(25)21(12-23,13-24)19(18(16)11-26)15-6-4-3-5-7-15/h3-8,14,18-19H,9,11,25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTLOLQFVKCXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5564864.png)

![1-(cyclopentylcarbonyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5564867.png)
![2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5564880.png)
![1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5564888.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)


![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)